molecular formula C26H33F4N5O6S2 B13431115 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid

1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid

Cat. No.: B13431115
M. Wt: 651.7 g/mol
InChI Key: CIZXHUNDYGYMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined to form the final product. Key steps in the synthesis may include:

Chemical Reactions Analysis

1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H33F4N5O6S2

Molecular Weight

651.7 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-4-[2-[4-[[3-(2-heptylsulfanylethylcarbamoylamino)phenyl]sulfonylamino]phenyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C26H33F4N5O6S2/c1-2-3-4-5-6-15-42-16-14-31-24(39)32-20-8-7-9-21(17-20)43(40,41)35-19-12-10-18(11-13-19)33-34-22(36)25(27,28)26(29,30)23(37)38/h7-13,17,33,35H,2-6,14-16H2,1H3,(H,34,36)(H,37,38)(H2,31,32,39)

InChI Key

CIZXHUNDYGYMFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCCNC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NNC(=O)C(C(C(=O)O)(F)F)(F)F

Origin of Product

United States

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